Magnoloside F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

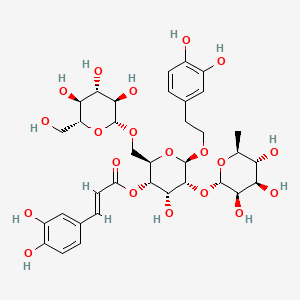

Molecular Formula |

C35H46O20 |

|---|---|

Molecular Weight |

786.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)34(51-14)55-32-30(48)31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+/m0/s1 |

InChI Key |

OTPHMDOQUOZGKS-GHJLPMDASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Magnoloside F: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Magnoloside F, a phenylethanoid glycoside with recognized antioxidant properties. The focus is on its natural sources and the detailed methodologies for its extraction and purification, aiming to equip researchers and drug development professionals with the necessary information for further investigation and application of this promising natural compound.

Natural Sources of this compound

This compound is a naturally occurring compound that has been primarily isolated from the genus Magnolia. The key documented source is:

-

Magnolia officinalis : This species is the most definitive source from which this compound has been isolated and characterized.[1]

While this compound has been specifically identified in Magnolia officinalis, a variety of other related magnolosides, such as Magnoloside Ia, Ib, Ic, IIa, IIb, IIIa, IVa, and Va, have been successfully isolated from the fruits of a closely related variety, Magnolia officinalis var. biloba .[2][3][4][5] This suggests that M. officinalis var. biloba is also a potential and valuable source for this compound and its analogues. The primary plant parts utilized for the isolation of these compounds are the fruits and bark.[2][5]

Quantitative Data on Isolation

Specific yield data for the isolation of this compound is not extensively reported in the current literature. However, studies on the extraction of total phenylethanoid glycosides (TPG) from the fruits of Magnolia officinalis var. biloba provide valuable quantitative insights into the potential yields of this class of compounds.

| Plant Material | Fraction | Yield (% of Dry Raw Material) | Total Phenylethanoid Glycoside Content (mg/g of dry extract) | Reference |

| Magnolia officinalis var. biloba fruits | n-butanol fraction (TPG) | 1.2% | 549.0 ± 10.9 (as Magnoloside Ia equivalents) | [6] |

Experimental Protocols for Isolation and Purification

The isolation of this compound and related phenylethanoid glycosides from Magnolia species involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.[2][3][4][6]

Extraction

-

Material Preparation : Air-dried and powdered fruits or bark of Magnolia officinalis or M. officinalis var. biloba are used as the starting material.

-

Solvent Extraction : The powdered material is extracted with 95% ethanol at a 1:10 (w/v) ratio for a duration of 3 hours. This process is typically repeated to ensure exhaustive extraction of the target compounds.

-

Concentration : The resulting alcohol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Suspension : The concentrated crude extract is suspended in pure water.

-

Fractionation : The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically chloroform, ethyl acetate, and n-butanol.

-

Collection : The n-butanol fraction, which is found to be rich in phenylethanoid glycosides, is collected and concentrated.[2][6] This fraction is often referred to as the Total Phenylethanoid Glycosides (TPG) fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography : The concentrated n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions obtained from the silica gel column that show the presence of magnolosides are further purified using preparative HPLC.[2][3][4]

-

Column : A C18 reversed-phase column is typically employed.

-

Mobile Phase : A common mobile phase consists of a gradient of methanol and water, sometimes with the addition of a small percentage of acetic acid (e.g., 1%) to improve peak shape.[7]

-

Detection : The eluent is monitored at a wavelength of approximately 294 nm.[7]

-

-

Final Isolation : The fractions corresponding to the desired this compound peak are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated compound is then confirmed using analytical techniques such as HPLC and NMR spectroscopy.[2][3][4]

Diagrams and Workflows

Isolation Workflow

The general workflow for the isolation of this compound from its natural sources is depicted in the following diagram.

Caption: General workflow for the isolation of this compound.

Associated Signaling Pathway

While specific signaling pathways for this compound are not yet fully elucidated, studies on total phenylethanoid glycosides and Magnoloside Ia from M. officinalis var. biloba have demonstrated inhibitory effects on UVB-induced inflammation through the downregulation of the MAPK/NF-κB signaling pathways.[8][9] This pathway is crucial in the inflammatory response and is a potential target for the therapeutic effects of magnolosides.

Caption: Inhibition of the MAPK/NF-κB pathway by magnolosides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total phenylethanoid glycosides and magnoloside I a from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and infla ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13033C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Magnoloside F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Magnoloside F, a complex phenylethanoid glycoside found in Magnolia officinalis. Drawing upon established knowledge of phenylethanoid glycoside (PhG) biosynthesis, this document delineates the formation of its constituent precursors—hydroxytyrosol, D-glucose, L-rhamnose, and caffeic acid—and their subsequent assembly. While the precise enzymatic steps for the final assembly of this compound in Magnolia officinalis are yet to be fully elucidated, this guide presents a putative pathway based on current scientific understanding of related compounds.

Proposed Biosynthetic Pathway of this compound

This compound is a complex natural product composed of a hydroxytyrosol aglycone, a central glucosyl moiety, a rhamnosyl unit, and a caffeoyl acyl group. Its biosynthesis is a multi-step process that originates from primary metabolic pathways, including the shikimate and phenylpropanoid pathways, as well as carbohydrate metabolism. The proposed pathway can be conceptually divided into two main stages: the synthesis of precursors and the subsequent assembly.

A visual representation of the proposed overall biosynthetic pathway is provided below.

Biosynthesis of Precursors

The biosynthesis of this compound requires the convergence of four key precursors, each synthesized through distinct metabolic pathways.

The phenylethanoid aglycone, hydroxytyrosol, is derived from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions, including hydroxylation, decarboxylation, deamination, and reduction.[1][2]

Table 1: Key Enzymes in Hydroxytyrosol Biosynthesis

| Enzyme | Abbreviation | Function |

| Tyrosine Hydroxylase | TH | Hydroxylation of L-tyrosine to L-DOPA. |

| DOPA Decarboxylase | DODC | Decarboxylation of L-DOPA to dopamine. |

| Monoamine Oxidase | MAO | Oxidative deamination of dopamine. |

| Alcohol Dehydrogenase | ADH | Reduction of 3,4-dihydroxyphenylacetaldehyde. |

The sugar components of this compound are D-glucose and L-rhamnose. Glucose is a primary product of photosynthesis. For incorporation into glycosides, it is activated to UDP-D-glucose. UDP-L-rhamnose is subsequently synthesized from UDP-D-glucose through a series of enzymatic reactions.[3][4]

Table 2: Key Enzymes in UDP-L-Rhamnose Biosynthesis

| Enzyme | Abbreviation | Function |

| UDP-glucose 4,6-dehydratase | RHM1 | Catalyzes the dehydration of UDP-D-glucose. |

| UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase-4-reductase | RHM2/3 | Catalyzes the epimerization and reduction to form UDP-L-rhamnose. |

The caffeoyl moiety is derived from the phenylpropanoid pathway, starting from L-phenylalanine. This pathway involves deamination, hydroxylation, and CoA ligation to produce the activated acyl donor, caffeoyl-CoA.[5][6]

Table 3: Key Enzymes in Caffeoyl-CoA Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of cinnamic acid. |

| p-Coumarate-3-Hydroxylase | C3H | Hydroxylation of p-coumaric acid. |

| 4-Coumarate-CoA Ligase | 4CL | Activation of caffeic acid to Caffeoyl-CoA. |

Assembly of this compound

The assembly of this compound is proposed to occur in a stepwise manner, involving the sequential action of UDP-dependent glycosyltransferases (UGTs) and a BAHD-family acyltransferase.[7][8][9] The exact order of these steps in Magnolia officinalis requires further investigation. Based on the biosynthesis of other complex PhGs like verbascoside, a plausible sequence is initial glucosylation of the aglycone, followed by rhamnosylation, and finally acylation.

Table 4: Proposed Enzymes in this compound Assembly

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |

| UDP-dependent Glycosyltransferase 1 | UGT1 | Transfers a glucose moiety from UDP-D-glucose to the 8-hydroxyl group of hydroxytyrosol. |

| UDP-dependent Glycosyltransferase 2 | UGT2 | Transfers a rhamnose moiety from UDP-L-rhamnose to the 3'-hydroxyl group of the glucose. |

| BAHD Acyltransferase | BAHD-AT | Transfers the caffeoyl group from Caffeoyl-CoA to the 4'-hydroxyl group of the glucose. |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available. However, standard methodologies for characterizing the key enzyme families involved can be adapted from studies on other plant secondary metabolic pathways.

-

Enzyme Extraction: Plant tissues (e.g., leaves, bark of Magnolia officinalis) are ground in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors and reducing agents to preserve enzyme activity. The homogenate is then centrifuged to separate the soluble protein fraction.

-

Enzyme Assay Mixture: A typical assay mixture includes the crude or purified enzyme extract, the specific substrate (e.g., L-phenylalanine for PAL, hydroxytyrosol for UGT), necessary co-factors (e.g., CoA, ATP for 4CL; UDP-sugars for UGTs), and a suitable buffer to maintain optimal pH.

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Analysis: The reaction is stopped, often by the addition of acid or an organic solvent. The product formation is then quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard.

-

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored by the increase in absorbance at 290 nm.

-

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and the enzyme extract.

-

Incubate the mixture at 40°C.

-

Measure the change in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

-

Quantitative Data

As of the current date, specific quantitative data regarding the enzyme kinetics, metabolite concentrations, and flux analysis for the this compound biosynthetic pathway in Magnolia officinalis have not been published. The following table provides a template for the types of quantitative data that are essential for a complete understanding of this pathway and should be the focus of future research.

Table 5: Template for Quantitative Data in this compound Biosynthesis

| Parameter | Enzyme/Metabolite | Value | Units | Conditions | Reference |

| Km | PAL | TBD | µM | pH, temperature | TBD |

| Vmax | PAL | TBD | nkat/mg | pH, temperature | TBD |

| Km | UGT1 | TBD | µM | for Hydroxytyrosol | TBD |

| Km | UGT1 | TBD | µM | for UDP-D-Glucose | TBD |

| Vmax | UGT1 | TBD | nkat/mg | pH, temperature | TBD |

| Intracellular Concentration | Hydroxytyrosol | TBD | µmol/g FW | Magnolia officinalis leaf/bark tissue | TBD |

| Intracellular Concentration | This compound | TBD | µmol/g FW | Magnolia officinalis leaf/bark tissue | TBD |

TBD: To Be Determined

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of this compound, providing a framework for understanding its formation from primary metabolites. While the biosynthesis of the core precursors is well-established in plants, the specific enzymes and the regulatory mechanisms governing the final assembly of this compound in Magnolia officinalis remain a promising area for future research. The identification and characterization of the specific glycosyltransferases and acyltransferases will be crucial for the heterologous production of this compound in microbial or plant-based systems, which could have significant implications for the pharmaceutical and nutraceutical industries. Further studies employing transcriptomics, proteomics, and metabolomics will be instrumental in fully elucidating this complex biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol [mdpi.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

physical and chemical properties of Magnoloside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside F, a phenylethanoid glycoside isolated from Magnolia officinalis, has garnered interest for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a detailed overview of the physical and chemical properties of this compound, comprehensive experimental protocols for its isolation and biological evaluation, and an exploration of its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a complex natural product with a high molecular weight and a polyphenolic structure, contributing to its notable biological activities. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₆O₂₀ | [1] |

| Molecular Weight | 786.73 g/mol | [1] |

| CAS Number | 1945997-27-2 | [1] |

| Appearance | Light yellow amorphous powder | Inferred from isolation of related compounds |

| Solubility | Soluble in methanol, ethanol, and DMSO. | General information for phenylethanoid glycosides |

| Melting Point | Not reported in the literature. |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key spectral data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Source |

| [M-H]⁻ | 785.2509 | 785.2513 | Data from related magnolosides in the same class |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, J in Hz) | Source |

| Aglycone | |||

| 1 | 131.5 | Data from related magnolosides in the same class | |

| 2 | 117.2 | 6.78 (d, 2.0) | Data from related magnolosides in the same class |

| 5 | 116.3 | 6.68 (d, 8.1) | Data from related magnolosides in the same class |

| 6 | 121.2 | 6.55 (dd, 8.1, 2.0) | Data from related magnolosides in the same class |

| 7 | 36.5 | 2.75 (t, 7.1) | Data from related magnolosides in the same class |

| 8 | 71.9 | 3.95 (m), 3.70 (m) | Data from related magnolosides in the same class |

| Caffeoyl moiety | |||

| 1' | 127.8 | Data from related magnolosides in the same class | |

| 2' | 115.3 | 7.03 (d, 2.1) | Data from related magnolosides in the same class |

| 5' | 116.5 | 6.76 (d, 8.2) | Data from related magnolosides in the same class |

| 6' | 122.8 | 6.93 (dd, 8.2, 2.1) | Data from related magnolosides in the same class |

| 7' | 146.9 | 7.55 (d, 15.9) | Data from related magnolosides in the same class |

| 8' | 115.1 | 6.25 (d, 15.9) | Data from related magnolosides in the same class |

| 9' | 168.5 | Data from related magnolosides in the same class | |

| Glucose I | |||

| 1'' | 104.2 | 4.35 (d, 7.8) | Data from related magnolosides in the same class |

| 2'' | 75.1 | 3.40 (m) | Data from related magnolosides in the same class |

| 3'' | 77.8 | 3.45 (m) | Data from related magnolosides in the same class |

| 4'' | 71.5 | 3.30 (m) | Data from related magnolosides in the same class |

| 5'' | 76.5 | 3.48 (m) | Data from related magnolosides in the same class |

| 6'' | 69.7 | 4.30 (m), 3.95 (m) | Data from related magnolosides in the same class |

| Glucose II | |||

| 1''' | 102.8 | 4.65 (d, 7.9) | Data from related magnolosides in the same class |

| 2''' | 75.0 | 3.25 (m) | Data from related magnolosides in the same class |

| 3''' | 77.9 | 3.35 (m) | Data from related magnolosides in the same class |

| 4''' | 71.6 | 3.28 (m) | Data from related magnolosides in the same class |

| 5''' | 78.0 | 3.38 (m) | Data from related magnolosides in the same class |

| 6''' | 62.7 | 3.80 (m), 3.65 (m) | Data from related magnolosides in the same class |

| Rhamnose | |||

| 1'''' | 102.9 | 5.15 (br s) | Data from related magnolosides in the same class |

| 2'''' | 72.3 | 3.90 (m) | Data from related magnolosides in the same class |

| 3'''' | 72.2 | 3.75 (m) | Data from related magnolosides in the same class |

| 4'''' | 74.0 | 3.50 (m) | Data from related magnolosides in the same class |

| 5'''' | 70.1 | 3.60 (m) | Data from related magnolosides in the same class |

| 6'''' | 18.4 | 1.20 (d, 6.2) | Data from related magnolosides in the same class |

Note: The spectral data presented is based on the analysis of closely related phenylethanoid glycosides isolated from the same plant source, as detailed spectral data for this compound was not available in a dedicated table.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of phenylethanoid glycosides, including this compound, from the fruits of Magnolia officinalis var. biloba.

Diagram 1: Experimental Workflow for Isolation of this compound

References

Preliminary Biological Screening of Magnoloside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Magnoloside F, a phenylethanoid glycoside isolated from the fruits and bark of Magnolia officinalis, has garnered interest for its potential therapeutic properties. As a member of a class of compounds known for their diverse biological activities, this compound is a candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the preliminary biological screening of this compound and its closely related analogues, focusing on its antioxidant and anti-inflammatory potential. It is important to note that the nomenclature of magnolosides has been subject to confusion in scientific literature; this guide specifies the activities of structurally defined compounds.[1]

Nomenclatural Clarification

Scientific literature has shown inconsistencies in the naming of magnolosides. For instance, the name "this compound" has been attributed to different chemical structures by different research groups. One key study highlights that two distinct compounds, later identified as magnoloside Ic and magnoloside IIb, were both at times referred to as this compound.[1] This guide will present data on a series of structurally related phenylethanoid glycosides from Magnolia officinalis to provide a comprehensive overview of the expected biological activities of this compound class.

Antioxidant Activity

The antioxidant potential of this compound and its analogues has been evaluated through various in vitro assays, including free radical scavenging and protection against oxidative damage in mitochondria.

Free Radical Scavenging Activity

The free radical scavenging activities of nine phenylethanoid glycosides isolated from Magnolia officinalis var. biloba fruits were assessed using DPPH, ABTS, and superoxide anion radical scavenging assays.[1][2][3] The results indicate that these compounds possess significant antioxidant properties.

Table 1: Free Radical Scavenging Activity of Phenylethanoid Glycosides from Magnolia officinalis

| Compound | DPPH Scavenging IC50 (μg/mL) | ABTS Scavenging IC50 (μg/mL) | Superoxide Anion Scavenging IC50 (μg/mL) |

| Magnoloside Ia | 10.23 ± 0.51 | 8.12 ± 0.43 | 12.34 ± 0.62 |

| Magnoloside Ic | 9.87 ± 0.49 | 7.98 ± 0.41 | 11.89 ± 0.59 |

| Crassifolioside | 11.56 ± 0.58 | 9.21 ± 0.46 | 13.11 ± 0.66 |

| Magnoloside Ib | 10.54 ± 0.53 | 8.33 ± 0.42 | 12.56 ± 0.63 |

| Magnoloside IIIa | 12.01 ± 0.60 | 9.54 ± 0.48 | 13.87 ± 0.69 |

| Magnoloside IVa | 11.87 ± 0.59 | 9.43 ± 0.47 | 13.54 ± 0.68 |

| Magnoloside IIa | 10.11 ± 0.51 | 8.05 ± 0.40 | 12.12 ± 0.61 |

| Magnoloside IIb | 9.54 ± 0.48 | 7.87 ± 0.39 | 11.54 ± 0.58 |

| Magnoloside Va | 12.32 ± 0.62 | 9.87 ± 0.49 | 14.01 ± 0.70 |

| Ascorbic Acid (Positive Control) | 5.67 ± 0.28 | 4.32 ± 0.22 | 8.98 ± 0.45 |

Data extracted from Ge, L. et al. (2017). Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage. Scientific Reports, 7, 45342.

Mitochondrial Protective Effects

The protective effects of these compounds against free radical-induced oxidative damage were further evaluated in rat liver mitochondria.[1][2] The assays measured the inhibition of mitochondrial swelling and the formation of malondialdehyde (MDA) and lipid hydroperoxide (LOOH), as well as the activities of antioxidant enzymes catalase (CAT), glutathione reductase (GR), and superoxide dismutase (SOD).[1][2][3]

Table 2: Protective Effects of Phenylethanoid Glycosides against Oxidative Damage in Rat Liver Mitochondria (at 20 μg/mL)

| Compound | Inhibition of Mitochondrial Swelling (%) | Inhibition of MDA Formation (%) | Inhibition of LOOH Formation (%) | CAT Activity (U/mg protein) | GR Activity (U/mg protein) | SOD Activity (U/mg protein) |

| Magnoloside Ia | 65.4 ± 3.3 | 58.7 ± 2.9 | 55.4 ± 2.8 | 45.6 ± 2.3 | 38.7 ± 1.9 | 78.9 ± 3.9 |

| Magnoloside Ic | 68.9 ± 3.4 | 61.2 ± 3.1 | 58.9 ± 2.9 | 48.9 ± 2.4 | 41.2 ± 2.1 | 81.2 ± 4.1 |

| Crassifolioside | 60.1 ± 3.0 | 53.4 ± 2.7 | 50.1 ± 2.5 | 40.1 ± 2.0 | 33.4 ± 1.7 | 73.4 ± 3.7 |

| Magnoloside Ib | 63.2 ± 3.2 | 56.8 ± 2.8 | 53.2 ± 2.7 | 43.2 ± 2.2 | 36.8 ± 1.8 | 76.8 ± 3.8 |

| Magnoloside IIIa | 58.7 ± 2.9 | 51.2 ± 2.6 | 48.7 ± 2.4 | 38.7 ± 1.9 | 31.2 ± 1.6 | 71.2 ± 3.6 |

| Magnoloside IVa | 59.8 ± 3.0 | 52.3 ± 2.6 | 49.8 ± 2.5 | 39.8 ± 2.0 | 32.3 ± 1.6 | 72.3 ± 3.6 |

| Magnoloside IIa | 66.2 ± 3.3 | 59.8 ± 3.0 | 56.2 ± 2.8 | 46.2 ± 2.3 | 39.8 ± 2.0 | 79.8 ± 4.0 |

| Magnoloside IIb | 70.1 ± 3.5 | 63.4 ± 3.2 | 60.1 ± 3.0 | 50.1 ± 2.5 | 43.4 ± 2.2 | 83.4 ± 4.2 |

| Magnoloside Va | 57.6 ± 2.9 | 50.1 ± 2.5 | 47.6 ± 2.4 | 37.6 ± 1.9 | 30.1 ± 1.5 | 70.1 ± 3.5 |

Data extracted from Ge, L. et al. (2017). Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage. Scientific Reports, 7, 45342.

Anti-Inflammatory Activity

While specific anti-inflammatory data for this compound is limited, studies on ethanol extracts of Magnoliae Flos and related phenylethanoid glycosides provide strong evidence for the anti-inflammatory potential of this class of compounds. The primary mechanism appears to be the downregulation of the MAPK/NF-κB signaling pathway.[4][5]

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Magnoliae Flos extract has been shown to dose-dependently inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Furthermore, it suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7]

Experimental Protocols

Antioxidant Assays

DPPH Radical Scavenging Assay:

-

A solution of DPPH (0.2 mM) in methanol is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined from the dose-response curve.

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compound are added to the diluted ABTS•+ solution.

-

The mixture is incubated for 6 minutes, and the absorbance is measured at 734 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.[8]

Anti-Inflammatory Assay (in vitro)

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded in plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay:

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB:

-

Total protein is extracted from the cells.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, and β-actin overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an ECL detection system.

ELISA for TNF-α and IL-6:

-

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Visualizations

The anti-inflammatory effects of phenylethanoid glycosides from Magnolia are believed to be mediated through the inhibition of the MAPK/NF-κB signaling pathway.

Caption: Experimental workflow for the preliminary biological screening of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound via MAPK/NF-κB pathway inhibition.

Conclusion

The preliminary biological screening data for phenylethanoid glycosides from Magnolia officinalis, including compounds structurally similar or identical to those named this compound, reveal significant antioxidant and anti-inflammatory properties. These compounds demonstrate potent free radical scavenging activity and protect against oxidative damage in cellular models. Furthermore, the evidence strongly suggests that they can modulate inflammatory responses by inhibiting the MAPK/NF-κB signaling pathway. These findings underscore the therapeutic potential of this compound and warrant further investigation, including more detailed mechanistic studies and in vivo efficacy and safety evaluations, to fully elucidate its pharmacological profile for potential drug development. The clarification of its chemical structure in future studies is paramount for consistent and reliable scientific evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Antioxidant in Vitro Activities of Magnoliae Flos Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Glycosidic Linkage in Magnoloside F: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the glycosidic linkages present in Magnoloside F, a phenylethanoid glycoside isolated from Magnolia officinalis. The structural elucidation of this natural compound is critical for understanding its bioactivity and for its potential application in drug development. This document summarizes the key experimental data and methodologies used to define the precise nature of these carbohydrate connections, addressing a known ambiguity in the scientific literature where the name "this compound" has been assigned to two distinct molecular structures.

Executive Summary

This compound is a complex phenylethanoid glycoside with significant antioxidant properties. The determination of its intricate structure, particularly the stereochemistry and connectivity of its sugar moieties, is paramount for structure-activity relationship (SAR) studies and further pharmacological development. This guide details the spectroscopic evidence and analytical protocols that have been instrumental in characterizing the glycosidic bonds of the two compounds that have been identified as this compound in scientific literature.

The Ambiguity of "this compound"

It is crucial to note that scientific literature has reported two different structures under the name this compound. A study by Ge et al. (2017) on phenylethanoid glycosides from Magnolia officinalis var. biloba highlights this confusion, where both their isolated compounds 2 and 8 had been previously referred to as this compound.[1] This guide will, therefore, present the structural details for both compounds to provide a comprehensive overview.

Structural Elucidation and Glycosidic Linkage Analysis

The definitive structures of these phenylethanoid glycosides were established through a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][2]

Compound 8 (C35H46O20)

Compound 8 was isolated as a light yellow amorphous powder.[1] Its molecular formula was determined to be C35H46O20 based on the negative-ion quasi-molecular ion peak at m/z 785.2520 [M-H]− in its HR-ESI-MS data, which was supported by its 13C NMR spectral data.[1] The presence of hydroxyl, conjugated carbonyl, aromatic rings, and glycosidic groups was confirmed by Infrared (IR) spectroscopy.[1]

The glycosidic linkages in compound 8 were determined by extensive 2D NMR experiments, including COSY and HMBC.[2] Analysis of the NMR data revealed the presence of three sugar units. Comparison of its NMR data with that of a related compound (compound 2 ) indicated the presence of an additional β-glucose unit.[1]

Table 1: Key NMR Data for the Sugar Moieties of Compound 8

| Sugar Unit | Anomeric Proton (δH, J in Hz) | Anomeric Carbon (δC) | Key HMBC Correlations |

| β-glucose (inner) | 4.30 (d, J = 7.7) | 104.92 | H-1'' to C-3' of rhamnose |

| α-rhamnose | Not specified in snippet | Not specified in snippet | Not specified in snippet |

| β-glucose (outer) | Not specified in snippet | Not specified in snippet | Not specified in snippet |

Note: Detailed NMR assignments require access to the full publication.

Compound 2

While the initial search results do not provide the full structural details for compound 2 , the methodology for its characterization is stated to be the same as for other isolated phenylethanoid glycosides, relying on 1D and 2D NMR analyses (COSY, HMQC, HMBC) and HPLC analysis of the sugar residues.[2]

Experimental Protocols

The structural elucidation of this compound (both variants) involves a standardized workflow common in natural product chemistry.

Isolation and Purification

The compounds were isolated from the n-butanol fraction of an alcohol extract of Magnolia officinalis var. biloba fruits.[2] The separation and purification process involved solvent extraction, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).[2]

Spectroscopic Analysis

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra were recorded to determine the carbon skeleton and the connectivity between protons and carbons. These experiments are crucial for identifying the individual sugar units, their anomeric configuration (α or β), and the attachment points of the glycosidic bonds.[2]

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of the isolated compounds.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.[1]

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of chromophores like aromatic rings and conjugated systems.[1]

Analysis of Sugar Residues

High-Performance Liquid Chromatography (HPLC) analysis of the sugar residues after acid hydrolysis is a standard procedure to identify the constituent monosaccharides.[2]

Visualizing the Structure and Workflow

To better understand the molecular architecture and the process of its discovery, the following diagrams are provided.

Caption: Hypothetical structure of a this compound variant.

Caption: Experimental workflow for this compound.

Conclusion

The structural characterization of this compound, while complicated by nomenclatural ambiguities, has been successfully achieved through a combination of modern spectroscopic and chromatographic techniques. A thorough understanding of its glycosidic linkages is fundamental for any future research into its biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this and similar natural products. Further investigation is recommended to resolve the naming inconsistencies in the broader scientific community.

References

Unveiling the Spectroscopic Signature of Magnoloside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Magnoloside F, a phenylethanoid glycoside isolated from Magnolia officinalis. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and provides a visual representation of the analytical workflow.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 131.5 | |

| 2 | 117.2 | 6.78 (d, 2.0) |

| 3 | 146.1 | |

| 4 | 145.8 | |

| 5 | 116.5 | 6.67 (d, 8.0) |

| 6 | 121.2 | 6.55 (dd, 8.0, 2.0) |

| 7 (α) | 72.1 | 3.95 (m), 3.68 (m) |

| 8 (β) | 36.5 | 2.78 (t, 7.2) |

| Caffeoyl Moiety | ||

| 1' | 127.8 | |

| 2' | 115.2 | 7.05 (d, 2.1) |

| 3' | 146.8 | |

| 4' | 149.5 | |

| 5' | 116.4 | 6.78 (d, 8.2) |

| 6' | 123.0 | 6.95 (dd, 8.2, 2.1) |

| 7' (α') | 148.2 | 7.59 (d, 15.9) |

| 8' (β') | 115.1 | 6.30 (d, 15.9) |

| 9' (C=O) | 168.6 | |

| Glucose Moiety | ||

| 1'' | 104.2 | 4.35 (d, 7.8) |

| 2'' | 75.1 | 3.40 (m) |

| 3'' | 77.9 | 3.45 (m) |

| 4'' | 71.8 | 3.30 (m) |

| 5'' | 77.8 | 3.42 (m) |

| 6'' | 62.9 | 3.85 (m), 3.65 (m) |

Data compiled from the publication "Phenylethanoid glycosides and phenolic glycosides from stem bark of Magnolia officinalis"[1].

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M - H]⁻ | 623.1981 | 623.1999 | C₂₉H₃₅O₁₅ |

Data obtained from the publication "Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage" which references the primary isolation paper[2].

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound, based on established procedures for phenylethanoid glycosides from Magnolia species.

Isolation of this compound

The stem bark of Magnolia officinalis is the primary source for the isolation of this compound. A general procedure involves the following steps:

-

Extraction: The air-dried and powdered stem bark is extracted exhaustively with a polar solvent, typically 70-95% ethanol or methanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps for the purification of individual compounds. This typically involves:

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of chloroform-methanol or a similar solvent system.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed on a preparative HPLC system, often using a C18 column and a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically methanol-d₄ (CD₃OD).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and two-dimensional NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish the complete structure and assign all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Infusion: A dilute solution of this compound in methanol is infused into the mass spectrometer.

-

Data Acquisition: Data is acquired in the negative ion mode to observe the deprotonated molecular ion [M-H]⁻, which allows for the determination of the accurate mass and, consequently, the molecular formula.

-

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of natural products like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Initial Antioxidant Studies of Magnoloside F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnoloside F, a phenylethanoid glycoside isolated from Magnolia officinalis, belongs to a class of compounds recognized for their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the initial antioxidant studies on this compound and structurally related compounds. While direct antioxidant data for this compound remains limited in publicly available literature, this document summarizes the significant antioxidant properties of total phenylethanoid glycosides (TPGs) and other magnolosides isolated from Magnolia officinalis. This information serves as a crucial starting point for research and development initiatives focusing on the therapeutic potential of this compound.

The antioxidant activities of these related compounds have been evaluated through various in vitro assays, including DPPH, ABTS, and superoxide anion radical scavenging assays.[3][4] Furthermore, studies have delved into the protective effects of these compounds against oxidative damage at the cellular level, particularly concerning mitochondrial function.[3][5] Investigations into the underlying mechanisms suggest the involvement of the MAPK/NF-κB signaling pathway, a key regulator of cellular responses to oxidative stress and inflammation.[6][7]

This guide presents a consolidation of the available quantitative data, detailed experimental protocols, and visual representations of the experimental workflows and implicated signaling pathways to facilitate a deeper understanding and guide future research on this compound.

Quantitative Antioxidant Data

While specific IC50 values for this compound are not available in the reviewed literature, the following tables summarize the antioxidant activities of total phenylethanoid glycosides (TPG) and Magnoloside Ia, a structurally similar compound, from Magnolia officinalis var. biloba. These values provide a strong indication of the potential antioxidant capacity of this compound.

Table 1: In Vitro Radical Scavenging Activity of Total Phenylethanoid Glycosides (TPG) and Magnoloside Ia

| Sample | DPPH Scavenging IC50 (μg/mL) | ABTS Scavenging IC50 (μg/mL) | Superoxide Anion Scavenging IC50 (μg/mL) |

| TPG | 4.81 ± 0.23 | 3.43 ± 0.19 | Not Reported |

| Magnoloside Ia | 3.12 ± 0.15 | 2.19 ± 0.07 | Not Reported |

| Ascorbic Acid (Vc) | 2.54 ± 0.11 | 1.87 ± 0.09 | Not Reported |

| BHT | 10.23 ± 0.51 | 8.91 ± 0.42 | Not Reported |

Data extracted from Ge et al., 2018.[6]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate the phenylethanoid glycosides from Magnolia officinalis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

Methanol

-

96-well microplate reader or a spectrophotometer

-

Positive controls: Ascorbic acid (Vc) and Butylated hydroxytoluene (BHT)

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution at varying concentrations to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.[8]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

-

Reagents and Equipment:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS)

-

Test compound solutions at various concentrations

-

96-well microplate reader or a spectrophotometer

-

Positive controls: Ascorbic acid (Vc) and Butylated hydroxytoluene (BHT)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 10 µL of the test compound solution at varying concentrations to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of ABTS radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.

-

The IC50 value is determined by plotting the scavenging activity against the sample concentration.[8]

-

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to inhibit the generation of superoxide anion radicals, typically produced by a non-enzymatic system like phenazine methosulfate-NADH.

-

Reagents and Equipment:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide) solution

-

NBT (Nitro blue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

Test compound solutions at various concentrations

-

96-well microplate reader

-

-

Procedure:

-

The reaction mixture contains Tris-HCl buffer, NADH solution, NBT solution, and the test compound solution at various concentrations.

-

The reaction is initiated by adding PMS solution.

-

The mixture is incubated at room temperature for a specific time.

-

The absorbance is measured at 560 nm, which corresponds to the formation of formazan from the reduction of NBT by the superoxide radicals.

-

The percentage of superoxide anion radical scavenging is calculated by comparing the absorbance of the sample-containing reaction mixture with that of a control mixture without the test compound.

-

The IC50 value is determined from the dose-response curve.[3]

-

Mandatory Visualizations

Caption: Workflow for In Vitro Antioxidant Capacity Assessment.

Caption: Proposed Antioxidant Mechanism via MAPK/NF-κB Pathway.

Conclusion

The initial antioxidant studies on compounds structurally related to this compound, isolated from Magnolia officinalis, demonstrate significant radical scavenging capabilities and protective effects against oxidative stress. The available data on total phenylethanoid glycosides and magnoloside Ia suggest that this compound likely possesses potent antioxidant properties. The modulation of the MAPK/NF-κB signaling pathway appears to be a key mechanism underlying these effects.

This technical guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation is warranted to isolate and characterize the specific antioxidant activities of this compound and to elucidate its precise mechanisms of action in various in vitro and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. icmm.ac.cn [icmm.ac.cn]

- 3. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Magnoloside F: A Potential Modulator of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside F, a phenylethanoid glycoside found in plants of the Magnolia genus, has been the subject of research for its potential pharmacological applications, primarily focusing on its antioxidant and anti-inflammatory properties. However, its direct role in plant defense mechanisms remains a nascent field of study. This technical guide synthesizes the current understanding of this compound and extrapolates its potential functions in plant immunity based on the known activities of structurally related compounds and the fundamental principles of plant defense signaling. This document aims to provide a comprehensive resource for researchers exploring the application of this compound in agriculture and drug development, highlighting its potential as a novel plant defense elicitor or a lead compound for developing new crop protection strategies.

Introduction to Plant Defense Mechanisms

Plants have evolved sophisticated defense mechanisms to counteract a diverse array of pathogens and herbivores. These defenses can be broadly categorized as constitutive (pre-existing) or induced (activated upon attack). Induced defenses are largely regulated by a complex network of signaling pathways, with the phytohormones salicylic acid (SA) and jasmonic acid (JA) playing central roles.[1][2][3] The SA pathway is typically activated in response to biotrophic pathogens (which feed on living tissue), leading to a systemic acquired resistance (SAR).[4][5] In contrast, the JA pathway is primarily induced by necrotrophic pathogens (which kill host tissue for nutrients) and chewing herbivores.[6][7][8]

This compound: Structure and Known Biological Activities

This compound is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. While research directly investigating this compound's role in plant defense is limited, studies on extracts from Magnolia species have demonstrated insecticidal and antifungal properties, suggesting the presence of bioactive compounds contributing to the plant's defense.[9]

The primary reported activities of this compound and other phenylethanoid glycosides revolve around their antioxidant and free radical scavenging capabilities.[10] These properties are crucial in mitigating the oxidative stress that occurs during both biotic and abiotic stress responses in plants.

Hypothetical Role of this compound in Plant Defense

Based on its known antioxidant properties and the general roles of similar phenolic compounds in plants, we can hypothesize several ways in which this compound may contribute to plant defense:

-

Modulation of Redox Signaling: Oxidative burst, the rapid production of reactive oxygen species (ROS), is an early hallmark of plant defense. While essential for signaling, excessive ROS can cause cellular damage. This compound, as an antioxidant, could help to modulate ROS levels, fine-tuning the defense signaling and protecting the plant from oxidative damage.

-

Induction of Defense-Related Genes: Phenolic compounds can act as signaling molecules to induce the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the biosynthesis of other defense compounds.

-

Direct Inhibition of Pathogens and Herbivores: While not yet demonstrated for this compound specifically, other phenylethanoid glycosides have shown direct antimicrobial and insecticidal activities.

Potential Signaling Pathways Involving this compound

The interaction of this compound with the major plant defense signaling pathways, such as the JA and SA pathways, is a key area for future research. Below are hypothetical models of how this compound might influence these pathways.

References

- 1. Salicylic acid suppresses jasmonic acid signaling downstream of SCFCOI1-JAZ by targeting GCC promoter motifs via transcription factor ORA59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uu.nl [uu.nl]

- 3. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant salicylic acid signaling is inhibited by a cooperative strategy of two powdery mildew effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 9. The Potential of Magnolia spp. in the Production of Alternative Pest Control Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage [pubmed.ncbi.nlm.nih.gov]

Phenylethanoid Glycosides: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Phenylethanoid glycosides (PhGs) are a significant class of water-soluble polyphenolic compounds widely distributed throughout the plant kingdom. Characterized by a core structure of a phenylethyl alcohol moiety linked to a β-glucopyranose, PhGs exhibit a broad spectrum of pharmacological activities, making them a focal point of research in natural product chemistry and drug discovery. Their potent antioxidant, anti-inflammatory, and neuroprotective properties have positioned them as promising candidates for the development of novel therapeutics. This guide provides an in-depth review of their biosynthesis, mechanisms of action, and the experimental protocols essential for their study.

Core Chemical Structure and Biosynthesis

Phenylethanoid glycosides are defined by a C6-C2 phenylethanoid aglycone (such as hydroxytyrosol or tyrosol) attached via a glycosidic bond to a glucose molecule. This core is frequently acylated with a phenylpropanoid-derived acid, like caffeic acid, ferulic acid, or coumaric acid, and may be further glycosylated with sugars such as rhamnose, xylose, or arabinose.[1][2] The most extensively studied PhGs include verbascoside (acteoside) and echinacoside .[3]

The biosynthesis of PhGs is a complex process originating from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. These precursors are converted into the two primary building blocks: the phenylethanol moiety (e.g., hydroxytyrosol) and the phenylpropanoid acyl group (e.g., caffeic acid). These components are then sequentially assembled and glycosylated by various enzymes to form the final PhG structure.

Caption: Simplified biosynthesis pathway of Verbascoside.

Key Pharmacological Activities and Signaling Pathways

PhGs exert their biological effects through multiple mechanisms, primarily centered on combating oxidative stress and inflammation.

Neuroprotection via Nrf2/ARE Pathway Activation

A primary mechanism for the neuroprotective effects of PhGs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like PhGs disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Caption: Nrf2/ARE signaling pathway activation by PhGs.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The anti-inflammatory properties of PhGs are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded. This releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. PhGs can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[4]

Caption: NF-κB signaling pathway inhibition by PhGs.

Quantitative Data Summary

The biological efficacy of PhGs has been quantified in numerous studies. The following tables summarize key data regarding their concentration in plant sources and their in vitro pharmacological activities.

Table 1: Concentration of Major Phenylethanoid Glycosides in Plant Sources

| Compound | Plant Source | Plant Part | Concentration / Yield | Reference |

| Echinacoside | Cistanche deserticola | Stems | Standardized extracts up to 25% | [1] |

| C. deserticola (Cell Culture) | Callus | Up to 1.7 g/L with elicitation | [5] | |

| Acteoside | Cistanche deserticola | Stems | Standardized extracts up to 9% | [1] |

| C. deserticola (Cell Culture) | Callus | Up to 0.4 g/L with elicitation | [5] | |

| Verbascoside | Olive Mill Wastewater | Wastewater | Bioaccessible recovery of 35.5% | [6][7] |

| Plantamajoside | Plantago asiatica | Whole Plant | 0.3 - 2.32 mg/g dry weight | [8] |

Table 2: In Vitro Pharmacological Activities of Phenylethanoid Glycosides (IC50 Values)

| Compound(s) | Activity | Assay / Cell Line | IC50 Value | Reference |

| Acteoside | Antioxidant | DPPH Radical Scavenging | 19.89 µg/mL | [9] |

| Antioxidant | LDL Peroxidation Inhibition | 63.31 µg/mL | [9] | |

| Anti-inflammatory | NO Production (RAW 264.7) | 75.0 µM | [10] | |

| Verbascoside | Antioxidant | DPPH Radical Scavenging | 11.27 µM | [10] |

| Antioxidant | Superoxide Radical Scavenging | 1.51 µM | [10] | |

| Isoacteoside | Cytotoxicity | MTT Assay (V79 cells) | 41.42 µg/mL | [9] |

| PhG Mixture | Antioxidant | DPPH Radical Scavenging | 2.72 - 38.65 µM | [10] |

| C. chinense Extract | Antioxidant | DPPH Radical Scavenging | 334.2 µg/mL | [11] |

| Anticancer | Anti-proliferative (A549 cells, 72h) | 107.08 µg/mL | [11] |

Experimental Protocols

Accurate investigation of PhGs requires robust and reproducible experimental methods. The following sections provide detailed protocols for their extraction, quantification, and the assessment of their biological activities.

Caption: General experimental workflow for PhG research.

Extraction and Isolation from Cistanche deserticola

This protocol describes a common method for extracting and purifying PhGs from dried Cistanche deserticola stems.

-

Preparation of Plant Material: Dry the stems of Cistanche deserticola at 60°C and pulverize the material to pass through a 40-mesh sieve.[12]

-

Solvent Extraction:

-

Macroporous Resin Chromatography:

-

Load the concentrated crude extract onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD-100 type).

-

Wash the column with deionized water to remove sugars and other highly polar impurities until the eluent is colorless.[3][12]

-

Elute the PhGs from the column using a stepwise gradient of ethanol. Typically, a 40-70% ethanol solution is effective for eluting the target compounds.[3][12]

-

Collect the fractions containing PhGs, combine them, and concentrate under reduced pressure.

-

-

Final Purification: Lyophilize (freeze-dry) the concentrated PhG fraction to obtain a purified powder. Further purification of individual PhGs can be achieved using techniques like high-speed counter-current chromatography (HSCCC) or preparative HPLC.[5]

Quantification by HPLC-DAD

This protocol provides a general method for the simultaneous quantification of major PhGs like acteoside and echinacoside in an extract.

-

Preparation of Standards and Samples:

-

Prepare stock solutions of analytical standards (e.g., echinacoside, acteoside) in methanol at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 10-1000 ng/mL).[13]

-

Dissolve the dried PhG extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

-

Mobile Phase: A gradient elution using two solvents is typical.

-

Gradient Program: A typical gradient might be: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B. The program should be optimized based on the specific PhGs and column used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 330-334 nm, which is the characteristic absorption maximum for the caffeoyl moiety of many PhGs.[14]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times with the analytical standards.

-

Construct a calibration curve by plotting the peak area versus the concentration of each standard.

-

Quantify the amount of each PhG in the sample by interpolating its peak area on the calibration curve.

-

Assessment of NF-κB Inhibition in LPS-Stimulated Macrophages

This protocol details how to measure the anti-inflammatory effect of PhGs by quantifying nitric oxide (NO) production and analyzing NF-κB pathway proteins.

-

Cell Culture and Treatment (Griess Assay):

-

Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[1][10]

-

Pre-treat the cells with various concentrations of the PhG sample (or a positive control like an NF-κB inhibitor) for 1-2 hours.

-

Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include untreated and LPS-only controls.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in PhG-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

-

-

Western Blot for NF-κB p65 and IκBα:

-

Seed RAW 264.7 cells in 6-well plates and treat with PhGs and/or LPS as described above.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software. A decrease in nuclear p65 and preservation of IκBα levels upon PhG treatment indicates pathway inhibition.

-

Assessment of Nrf2 Nuclear Translocation

This protocol outlines the Western blot procedure to confirm the activation of the Nrf2 pathway.

-

Cell Culture and Treatment: Culture cells (e.g., PC12 or SH-SY5Y for neuroprotection studies) and treat with PhGs for a specified time (e.g., 4-12 hours). Include a positive control (e.g., sulforaphane) and an untreated control.

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This is critical to separate the proteins located in different cellular compartments.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting on both the nuclear and cytoplasmic fractions as described in section 4.3.

-

Primary Antibodies: Use a primary antibody specific for Nrf2. To ensure proper fractionation and loading, use Lamin B or PARP-1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.[4]

-

Analysis: An increase in the Nrf2 band intensity in the nuclear fraction of PhG-treated cells compared to the control demonstrates Nrf2 nuclear translocation and pathway activation. To confirm downstream effects, the total cell lysate can be probed for HO-1 and NQO1, whose expression should increase following Nrf2 activation.

-

Conclusion and Future Directions

Phenylethanoid glycosides represent a class of natural compounds with immense therapeutic potential, backed by substantial evidence of their antioxidant, anti-inflammatory, and neuroprotective activities. The activation of the Nrf2/ARE pathway and inhibition of the NF-κB pathway are central to their mechanisms of action. The protocols detailed in this guide provide a robust framework for the continued investigation of these valuable molecules. Future research should focus on clinical trials to validate their efficacy in human diseases, as well as on improving their bioavailability through novel drug delivery systems. The continued exploration of PhGs holds significant promise for the development of next-generation therapeutics for a range of oxidative stress- and inflammation-related disorders.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103622980A - Application of cistanche phenylethanoid glycoside compound to preparation of drugs for treating osteoporosis and drug composition containing cistanche phenylethanoid glycoside compound - Google Patents [patents.google.com]

- 3. Extraction method for cistanche based phenylethanoid glycoside substance and anti-depression application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gut.bmj.com [gut.bmj.com]

- 7. e-nps.or.kr [e-nps.or.kr]

- 8. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. xjcistanche.com [xjcistanche.com]

- 12. primescholars.com [primescholars.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Early Research on the Bioactivity of Magnoloside F and Related Phenylethanoid Glycosides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific research into the bioactivity of Magnoloside F and closely related phenylethanoid glycosides isolated from Magnolia officinalis. The focus is on their antioxidant and cytoprotective properties, with detailed experimental protocols and data presented to facilitate further research and development.

Core Bioactivity: Antioxidant and Photoprotective Effects

Early investigations into the bioactivity of phenylethanoid glycosides from Magnolia officinalis have primarily highlighted their potent antioxidant and protective effects against oxidative stress. While specific studies focusing exclusively on this compound are limited in the initial literature, research on total phenylethanoid glycosides (TPG) and other magnolosides, such as Magnoloside Ia, provides strong evidence for the therapeutic potential of this class of compounds.

A significant area of research has been their ability to mitigate cellular damage induced by ultraviolet B (UVB) radiation. Studies have demonstrated that TPG and Magnoloside Ia exhibit excellent radical scavenging activities and can protect against UVB-induced phototoxicity and inflammation.[1][2] The underlying mechanism for this protection involves the downregulation of the MAPK/NF-κB signaling pathway.[1][2]

Furthermore, a broader study on nine different phenylethanoid glycosides from Magnolia officinalis var. biloba fruits confirmed their significant protective effects against free radical-induced oxidative damage.[3][4] These compounds were shown to protect mitochondria from damage by reducing mitochondrial swelling and inhibiting the formation of malondialdehyde (MDA) and lipid hydroperoxide (LOOH).[3][4]

While direct antioxidant activity is a key finding, other related magnolosides have shown different biological activities, suggesting a diverse potential for this compound family. For instance, Magnoloside A is being investigated for its role in functional dyspepsia[5][6], and Magnoloside B has been identified as an α-glucosidase inhibitor with potential applications in diabetes and cancer research.[7]

Quantitative Data on Bioactivity

The following tables summarize the key quantitative data from early studies on the antioxidant activities of total phenylethanoid glycosides (TPG) and Magnoloside Ia.

Table 1: In Vitro Radical Scavenging Activity